

# 2-Cycloocten-1-one vs cyclohexenone ring strain

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## Compound Focus: 2-Cycloocten-1-one

CAS No.: 1728-25-2

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## Ring Strain Overview

Ring strain is the instability in cyclic molecules caused by bonds being forced into unnatural angles. It arises from a combination of:

- **Angle Strain:** Bonds deviating from the ideal tetrahedral ( $\approx 109.5^\circ$ ) or trigonal planar ( $\approx 120^\circ$ ) angles [1].
- **Torsional Strain:** Eclipsing of adjacent bonds [1].
- **Transannular Strain:** Non-bonded repulsions between atoms across the ring (primarily in medium-sized rings, 8-11 members) [1].

Small rings (3-4 members) have high angle strain, while medium-sized rings can experience significant transannular strain.

## Quantitative Comparison of Ring Strain

The table below summarizes the key ring strain data for the parent cycloalkanes of the molecules you're interested in. Cyclohexane is virtually strain-free, while cyclooctane has considerable strain energy.

Ring System / Parent Alkane	Ring Strain Energy (kcal/mol)	Key Structural Features Contributing to Strain
Cyclohexanone / Cyclohexane	1.3 [1]	Adopts a strain-free chair conformation; bond angles are very close to ideal [1].
2-Cycloocten-1-one / Cyclooctane	9.7 [1]	Exhibits transannular strain and torsional eclipsing; multiple conformers (e.g., crown, boat-chair) exist to relieve some strain [1].

## Impact on Physical and Chemical Properties

The difference in ring strain has direct consequences on the properties and reactivity of these molecules.

Property / Behavior	Cyclohexenone	2-Cycloocten-1-one
Ring Conformation	Primarily exists in a half-chair conformation [1].	Adopts more complex, flexible conformations to minimize transannular interactions.
C=O Stretching Frequency	~1710-1660 $\text{cm}^{-1}$ (conjugation lowers frequency) [2].	Expected to be higher due to ring strain; similar to how small rings increase C=O frequency [2].
Thermal Stability	Highly stable; requires strong catalysts/conditions for decomposition or rearrangement [3].	Expected to be less stable; higher strain energy can drive decomposition or rearrangement reactions.
Synthetic Utility	Common, stable building block; used in dehydrogenation to phenols and Michael additions [3].	Higher strain can be harnessed to drive ring-opening or transannular reactions; used in selective oxidations to epoxides [4].

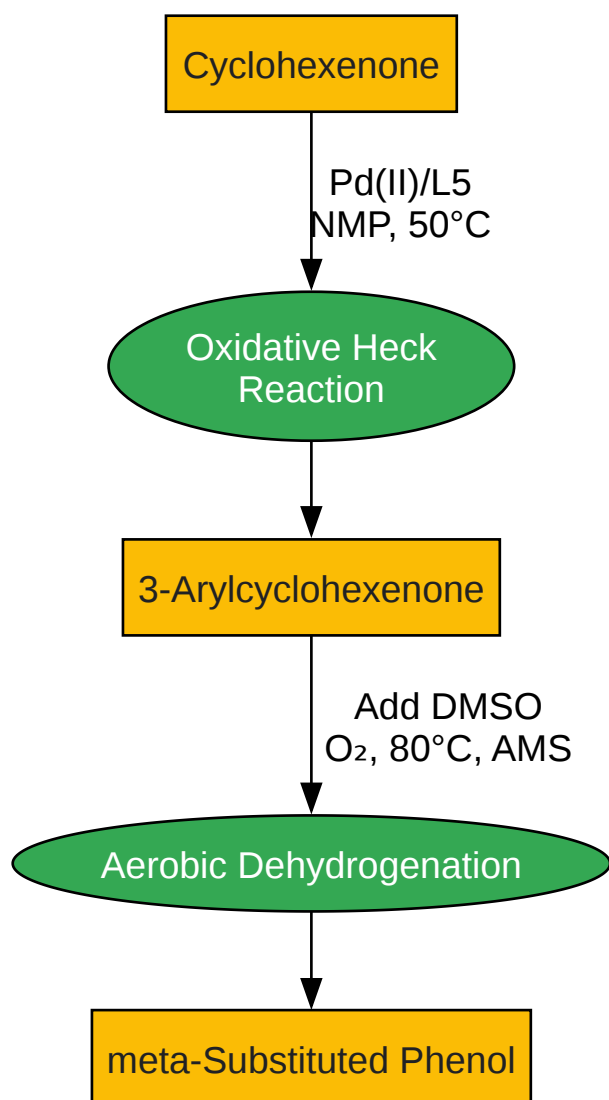
## Experimental Context and Protocols

### Cyclohexenone in Synthesis

Cyclohexenone is a versatile precursor in complex synthesis. A key application is its conversion to meta-substituted phenols, a process that leverages its stability.

- **Experimental Workflow:** A one-pot synthesis involves an aerobic oxidative Heck reaction followed by dehydrogenation [3].
  - **Oxidative Heck Coupling:** Cyclohexenone reacts with an arylboronic acid using a dicationic Pd(II) catalyst with a 6,6'-dimethylbipyridine ligand (L5) in NMP at 50°C [3].
  - **Dehydrogenation:** The intermediate 3-arylcyclohexenone is converted to the meta-substituted phenol by adding DMSO and heating to 80°C under oxygen, using anthraquinone-2-sulfonic acid sodium salt (AMS) as an additive [3].

This sequence works because the cyclohexenone ring is stable enough to undergo initial functionalization before the final dehydrogenation.



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## 2-Cycloocten-1-one in Synthesis

The higher ring strain in **2-cycloocten-1-one** makes it a substrate for strain-driven reactions, such as selective epoxidation.

- **Experimental Protocol:** Epoxidation can be achieved under mild conditions using oxidized carbon nanomaterials (e.g., carbon nanotubes or graphene flakes) as catalysts, achieving up to 85% selectivity for the epoxide product [4]. The performance is highly dependent on the surface chemistry and oxygen-containing functional groups of the catalyst [4].

## Key Takeaways for Researchers

- **For Maximum Stability:** **Cyclohexenone** is the preferred choice. Its minimal ring strain makes it a robust and predictable scaffold for constructing complex molecules, such as in multi-step drug synthesis.
- **To Harness Reactivity:** **2-Cycloocten-1-one** offers opportunities. Its significant ring strain can be exploited to drive otherwise unfavorable reactions, like specific ring-opening or transannular processes, or selective oxidations.

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